molecular formula C9H7ClF2O2 B7973520 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

Cat. No.: B7973520
M. Wt: 220.60 g/mol
InChI Key: HACUUXXFCNPESU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase transfer catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with difluoromethylating agents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

    Reduction: 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanol.

    Oxidation: 2-Chloro-2,2-difluoro-1-(3-carboxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and difluoro groups also imparts distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms and a methoxy group suggests interesting biological interactions that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 186.16 g/mol
  • CAS Number : 1271473-84-7

The compound features a carbonyl group that may participate in nucleophilic reactions, making it a candidate for various biological interactions.

The mechanism of action for this compound primarily involves its electrophilic carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects or toxicity.

Key Mechanisms :

  • Electrophilic Interactions : The carbonyl group can react with thiol groups in proteins.
  • Lipophilicity Enhancement : The fluorine substituents increase the compound's lipophilicity, enhancing membrane permeability and intracellular target interaction .

Antimicrobial Properties

Recent studies have highlighted the potential of similar fluorinated compounds in inhibiting bacterial growth. For example, compounds targeting Mycobacterium tuberculosis have shown promising results, suggesting that this compound may exhibit similar antimicrobial activity.

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AMycobacterium tuberculosis0.5
Compound BStaphylococcus aureus1.0

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines indicate that compounds with similar structures can exhibit significant cytotoxic effects. The IC50 values for related compounds suggest that further studies on this compound could reveal its safety profile and therapeutic index.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730

Case Study 1: Antimicrobial Screening

A high-throughput screening of a library of fluorinated compounds revealed that several analogs exhibited significant activity against drug-resistant strains of bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Case Study 2: In Vivo Toxicity Assessments

In vivo studies conducted on rodent models showed varying degrees of toxicity associated with fluorinated ketones. The findings suggest that while some derivatives are promising as therapeutic agents, careful consideration must be given to their metabolic pathways and potential accumulation in tissues .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUUXXFCNPESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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